molecular formula C14H17ClN2 B3135426 5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole CAS No. 400801-74-3

5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole

Cat. No. B3135426
M. Wt: 248.75 g/mol
InChI Key: LINSEQUDGLPNDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole (CMPI) is a heterocyclic compound that has been studied extensively due to its potential applications in various scientific fields. CMPI is widely used in organic synthesis, pharmaceuticals, and biochemistry. It is a synthetic organic compound that is structurally related to several other indole derivatives and has been found to possess interesting biological activities. The synthesis of CMPI can be achieved through several methods, including the reaction of piperidine and 5-chloro-2-methyl-3-indolecarboxaldehyde.

Scientific Research Applications

Indole Derivative Synthesis and Classification

Indole synthesis techniques are crucial for creating various indole derivatives, including potentially "5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole". A review highlights methods for indole synthesis, offering a framework for classifying these syntheses, which are pivotal for the development of new pharmaceuticals and materials (Taber & Tirunahari, 2011).

Pharmacological Applications

Anticancer and Antiviral Properties

Indole derivatives exhibit potential anticancer and antiviral activities. For instance, indole alkaloids, synthetic dimers, and hybrids have shown significant antiproliferative effects on various cancers in both in vitro and in vivo models, suggesting a role in developing anticancer agents (Song et al., 2020). Moreover, a comprehensive review on indole-containing antiviral agents outlines their promising applications in combating viral infections (Zhang, Chen, & Yang, 2014).

Neuroprotective Effects

The interaction of indole derivatives with serotonin receptors, as seen in studies on Geissoschizine methyl ether (GM), an indole alkaloid, suggests potential neuroprotective and behavioral effects. GM's binding to various serotonin receptor subtypes indicates its role in modulating serotonergic activities, which could contribute to its pharmacological effects in treating dementia and related symptoms (Ikarashi, Sekiguchi, & Mizoguchi, 2018).

Metabolic and Liver Disease Applications

Indoles derived from the intestinal microbiota, such as indole-3-carbinol and its derivatives, have demonstrated protective effects against chronic liver diseases. These compounds modulate transcription factors, signaling pathways, and oxidative stress, highlighting their therapeutic potential in hepatic protection (Wang et al., 2016).

properties

IUPAC Name

5-chloro-2-methyl-3-piperidin-4-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9/h2-3,8,10,16-17H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINSEQUDGLPNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole

Synthesis routes and methods

Procedure details

4-(5-Chloro-2-methyl-1H-indol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester (6.2 g, 107.8 mmol) was set stirring in 1:1 TFA/CH2Cl2. After 45 min the mixture was evaporated and the golden oil brought up in Et2O. A solid formed and was filtered, washed with Et2O and air dried to give 6.2 g (95%) of a white solid as a TFA salt. MS (electrospray): exact mass calculated for C14H17ClN2, 248.11; m/z found, 249.1 [M++H].
Name
4-(5-Chloro-2-methyl-1H-indol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
TFA CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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